1-(2-Bromoethoxy)-4-(octyloxy)benzene
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Overview
Description
1-(2-Bromoethoxy)-4-(octyloxy)benzene is an organic compound that belongs to the class of brominated ethers It is characterized by the presence of a benzene ring substituted with a bromoethoxy group and an octyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-(octyloxy)benzene can be synthesized through a multi-step process involving the bromination of ethoxybenzene derivatives followed by the introduction of the octyloxy group. The typical synthetic route involves:
Bromination: Ethoxybenzene is treated with bromine in the presence of a catalyst to introduce the bromo group.
Etherification: The brominated intermediate is then reacted with octanol under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-4-(octyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to form the corresponding ethoxy derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the ethoxy derivative.
Scientific Research Applications
1-(2-Bromoethoxy)-4-(octyloxy)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-(octyloxy)benzene involves its interaction with various molecular targets. The bromo group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of enzyme activity. The octyloxy group contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes and enhancing its cellular uptake.
Comparison with Similar Compounds
- 1-(2-Bromoethoxy)-2-methoxybenzene
- 1-(2-Bromoethoxy)-4-methoxybenzene
- 1-(2-Bromoethoxy)-2-ethoxybenzene
Comparison: 1-(2-Bromoethoxy)-4-(octyloxy)benzene is unique due to the presence of the long octyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly useful in applications requiring enhanced lipophilicity and membrane interaction.
Properties
CAS No. |
649739-50-4 |
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Molecular Formula |
C16H25BrO2 |
Molecular Weight |
329.27 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-4-octoxybenzene |
InChI |
InChI=1S/C16H25BrO2/c1-2-3-4-5-6-7-13-18-15-8-10-16(11-9-15)19-14-12-17/h8-11H,2-7,12-14H2,1H3 |
InChI Key |
IBHMQEIAJMZJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCBr |
Origin of Product |
United States |
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